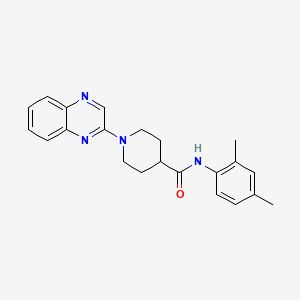![molecular formula C21H27NO10 B2410266 [3,4-双(乙酰氧基)-5-乙酰氨基-6-(3-甲氧基苯氧基)氧杂环己烷-2-基]甲基乙酸酯 CAS No. 1094813-54-3](/img/structure/B2410266.png)
[3,4-双(乙酰氧基)-5-乙酰氨基-6-(3-甲氧基苯氧基)氧杂环己烷-2-基]甲基乙酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "[3,4-Bis(acetyloxy)-5-acetamido-6-(3-methoxyphenoxy)oxan-2-yl]methyl acetate" is an intriguing molecule that has garnered significant attention in scientific research
科学研究应用
Chemistry
The compound's structural complexity makes it a valuable subject for studying reaction mechanisms and exploring new synthetic methodologies. Its unique reactivity patterns can provide insights into designing novel compounds with desired chemical properties.
Biology
In biological research, the compound may be investigated for its interactions with biomolecules such as proteins, nucleic acids, and enzymes. Its potential role as a biochemical probe or therapeutic agent can be explored through various in vitro and in vivo studies.
Medicine
The compound's potential therapeutic applications may include its use as a drug candidate or a precursor in drug synthesis. Its pharmacological properties, such as bioavailability, toxicity, and efficacy, can be evaluated through preclinical and clinical studies.
Industry
In industrial applications, the compound may serve as an intermediate in the synthesis of other valuable chemicals or materials. Its role in the development of new materials, such as polymers or nanomaterials, can be explored.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of "[3,4-Bis(acetyloxy)-5-acetamido-6-(3-methoxyphenoxy)oxan-2-yl]methyl acetate" involves multiple steps, beginning with the preparation of intermediate compounds. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the target compound. Specific steps may include the acetylation of hydroxyl groups, the formation of amide bonds, and the etherification of phenolic groups. The precise conditions, such as temperature, pressure, and reaction time, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The optimization of reaction conditions, such as the use of more efficient catalysts or solvent systems, can enhance the scalability and cost-effectiveness of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to achieve the desired purity levels.
化学反应分析
Types of Reactions It Undergoes
The compound can undergo various chemical reactions, including:
Oxidation: : It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: : Reduction reactions may yield primary or secondary alcohols.
Substitution: : Nucleophilic or electrophilic substitution reactions can introduce new functional groups to the molecule.
Common Reagents and Conditions Used in These Reactions
Oxidation: : Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic or basic conditions.
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: : Reagents such as halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NaNH₂) are employed under various conditions to achieve substitution.
Major Products Formed from These Reactions
Oxidation: : Formation of ketones, carboxylic acids, or other oxidized derivatives.
Reduction: : Alcohols or amines.
Substitution: : Halogenated or substituted derivatives with modified functional groups.
作用机制
The mechanism of action of "[3,4-Bis(acetyloxy)-5-acetamido-6-(3-methoxyphenoxy)oxan-2-yl]methyl acetate" involves its interactions with specific molecular targets. These interactions can influence various biochemical pathways and cellular processes. The compound's effects may be mediated through binding to receptors, enzymes, or other biomolecules, leading to changes in their activity or function. Understanding these molecular interactions is essential for elucidating the compound's biological and pharmacological effects.
相似化合物的比较
Uniqueness
Compared to other similar compounds, "[3,4-Bis(acetyloxy)-5-acetamido-6-(3-methoxyphenoxy)oxan-2-yl]methyl acetate" stands out due to its specific combination of functional groups and structural features
List of Similar Compounds
[2,4-Dihydroxy-5-acetamido-6-(4-methoxyphenoxy)oxan-2-yl]methyl acetate
[3,4-Bis(benzyloxy)-5-acetamido-6-(3-ethoxyphenoxy)oxan-2-yl]methyl acetate
[3,4-Bis(methoxy)-5-acetamido-6-(4-methoxyphenoxy)oxan-2-yl]methyl acetate
Each of these compounds shares structural similarities with "[3,4-Bis(acetyloxy)-5-acetamido-6-(3-methoxyphenoxy)oxan-2-yl]methyl acetate" but may exhibit different chemical and biological properties due to variations in their functional groups and molecular arrangements.
Now, is there a specific aspect of this compound you want to dive deeper into?
属性
IUPAC Name |
[5-acetamido-3,4-diacetyloxy-6-(3-methoxyphenoxy)oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO10/c1-11(23)22-18-20(30-14(4)26)19(29-13(3)25)17(10-28-12(2)24)32-21(18)31-16-8-6-7-15(9-16)27-5/h6-9,17-21H,10H2,1-5H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSXGRGTGWRJQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=CC(=C2)OC)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

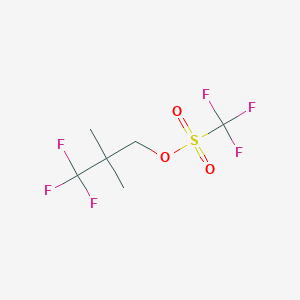
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2410188.png)
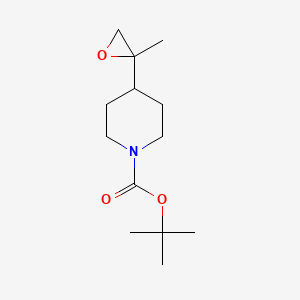
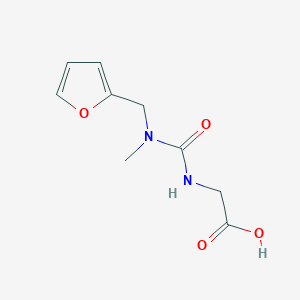
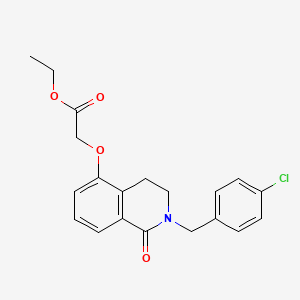
![N-[(5-Cyano-1-methylpyrrol-3-yl)methyl]-N-(2,2-dimethylbutyl)prop-2-enamide](/img/structure/B2410194.png)
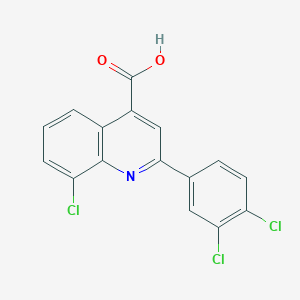
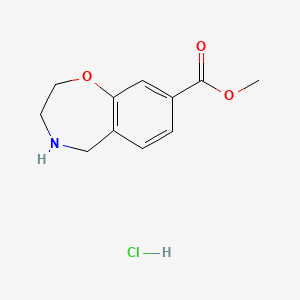
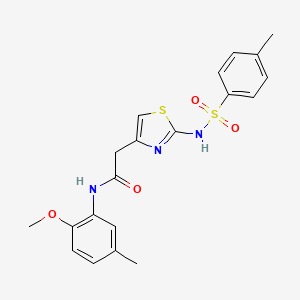
![N-(acetyloxy)-N-[(E)-(1-methyl-2-morpholino-1H-indol-3-yl)methylidene]amine](/img/structure/B2410202.png)
![2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropylacetamide](/img/structure/B2410203.png)
![1-(1H-indol-3-yl)-2-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione](/img/structure/B2410204.png)
